Monascin

Overview

Description

Monascin is a yellow azaphilone pigment derived from Monascus species, including M. purpureus, M. pilosus, and M. ruber. It is biosynthesized during the fermentation of red yeast rice and is characterized by a polyketide-derived structure with a pyranoquinone core . This compound exhibits diverse bioactivities, such as anti-inflammatory, antioxidant, anti-diabetic, and lipid-lowering effects, mediated through pathways like PPAR-γ/Nrf-2 activation and NF-κB inhibition . Its low toxicity (non-toxic up to 10 μM in microglial cells) and multi-target mechanisms make it a promising candidate for functional foods and therapeutics .

Preparation Methods

Solid-Phase Extraction and Preparative Liquid Chromatography

Soxhlet Extraction and Crude Pigment Isolation

The initial step in Monascin preparation involves extracting crude pigments from fermented biomass. A patented method utilizes Soxhlet extraction with n-hexane to remove non-polar impurities, followed by methanol dissolution to isolate the pigment fraction. For example, 10 g of red yeast rice powder (color value: 800 U/g) is refluxed with n-hexane at 80°C until the extract becomes colorless, yielding a crude extract concentrated under reduced pressure . This step eliminates lipids and other non-target compounds, enhancing the specificity of subsequent purification.

Preparative Liquid Chromatography (PLC)

The crude extract is further purified using reversed-phase preparative liquid chromatography (C~18~ column) with a methanol-water mobile phase (8:2 v/v). Key parameters include:

| Parameter | Value |

|---|---|

| Column | C~18~ (250 × 20 mm) |

| Flow Rate | 5 mL/min |

| Detection Wavelength | 233 nm or 394 nm |

| Retention Times | 37.7 min (this compound), 68.1 min (Ankaflavin) |

This method achieves simultaneous isolation of this compound and ankaflavin, with purity exceeding 95% as quantified by HPLC . The process is scalable, enabling the production of gram-scale quantities suitable for analytical standards .

Liquid Fermentation and Multi-Stage Chromatographic Purification

Fermentation Optimization

A liquid-state fermentation protocol involves inoculating Monascus spores into a medium containing glucose, peptone, and MgSO~4~. After 7–10 days at 28°C, the biomass is centrifuged, dried, and pulverized. Ultrasonic-assisted extraction with n-hexane selectively solubilizes yellow pigments, minimizing co-extraction of orange and red pigments .

Silica Gel Chromatography and High-Speed Countercurrent Chromatography (HSCCC)

The crude extract undergoes pre-separation on a silica gel column eluted with a gradient of ethyl acetate and petroleum ether (1:3 to 1:1 v/v). This compound-rich fractions are then refined using HSCCC with a two-phase solvent system (hexane-ethyl acetate-methanol-water, 5:5:5:5 v/v), achieving 99% purity as determined by area normalization .

Submerged Fermentation for Industrial-Scale Production

Industrial protocols prioritize submerged fermentation for higher pigment yields. A representative process includes:

-

Raw Material Preparation : Polished rice is sterilized and inoculated with Monascus spores.

-

Fermentation : Conducted in bioreactors at 28°C with agitation (180 rpm) for 10–14 days.

-

Post-Fermentation Processing :

-

Filtration : Removal of mycelia and insoluble residues.

-

Enzymatic Hydrolysis : Cellulase treatment to release intracellular pigments.

-

Vacuum Concentration : Reducing solvent volume for spray drying.

-

This method yields this compound with a color value of 10,000–15,000 U/g, suitable for commercial applications .

Ethanol Solvent Extraction and Optimization

Solvent Concentration and Extraction Efficiency

A study compared ethanol concentrations (60%, 70%, 80%) for this compound extraction from red yeast rice. Key findings include:

| Ethanol Concentration | Extraction Rate (%) | Color Value (U/g) |

|---|---|---|

| 60% | 68.92 | 720 |

| 70% | 75.68 | 850 |

| 80% | 71.45 | 790 |

Optimal extraction occurred at 70% ethanol, attributed to balanced polarity matching this compound’s solubility . The protocol involved grinding rice with ethanol, followed by 30-minute water bath extraction at 60°C and filtration.

Comparative Analysis of Preparation Methods

| Method | Purity (%) | Yield (mg/g) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Preparative LC | >95 | 8.2 | Moderate | High |

| HSCCC | >99 | 6.5 | Low | Very High |

| Submerged Fermentation | 90–95 | 12.4 | High | Moderate |

| Ethanol Extraction | 85–90 | 9.8 | High | Low |

Key Insights :

-

Preparative LC offers high purity but requires expensive equipment.

-

HSCCC achieves exceptional purity but is limited by throughput.

-

Submerged Fermentation balances yield and scalability, ideal for industrial use.

-

Ethanol Extraction is cost-effective but less suitable for pharmaceutical-grade this compound .

Chemical Reactions Analysis

Biosynthetic Pathway and Key Reactions

Monascin is synthesized through a complex polyketide pathway involving iterative decarboxylative Claisen condensations. The process begins with the assembly of a hexaketide backbone catalyzed by the non-reducing polyketide synthase (PKS) encoded by Mrpig A. Subsequent steps involve:

- Aldol cyclization mediated by the product template (PT) domain, forming the first aromatic ring (chemical 3 ) .

- Reductive release of intermediate 4 via the reductive release domain (R) .

- Hydroxylation at C-4 by Mrpig N, a FAD-dependent monooxygenase, which induces keto-enol tautomerization and pyran ring formation (chemical 6 ) .

- Esterification of azaphilone with β-keto acids (e.g., 3-oxo-octanoic acid) catalyzed by Mrpig D and Mrpig E, yielding the tricyclic structure of this compound .

Table 1: Biosynthetic Steps and Key Enzymes

| Step | Enzyme | Product |

|---|---|---|

| Hexaketide assembly | Mrpig A | Chemical 3 |

| Aldol cyclization | PT domain | Chemical 3 → 4 |

| Pyran ring formation | Mrpig N | Chemical 5 → 6 |

| Esterification | Mrpig D/E | Final this compound structure |

Antioxidant Activity and Radical Scavenging

This compound demonstrates potent antioxidant effects through:

- Hydrogen transfer to DPPH radicals (97.5% scavenging at 0.1 mg/mL) .

- Electron donation to neutralize superoxide (59.5% scavenging) and hydroxyl radicals (68.6% scavenging) .

- Structure-dependent reactivity : Hydroxyl groups at C-3′ and C-11 enhance radical quenching, as shown in comparative studies with other Monascus pigments .

Table 2: Antioxidant Activity of this compound

| Radical Type | Scavenging Efficiency (%) | Concentration (mg/mL) |

|---|---|---|

| DPPH | 97.5 | 0.1 |

| Superoxide | 59.5 | 0.1 |

| Hydroxyl | 68.6 | 0.1 |

Anti-inflammatory Mechanisms

This compound modulates inflammatory pathways by:

- Inhibiting NF-κB/p65 signaling , reducing nuclear translocation of NF-κB and phosphorylation of IκBα .

- Suppressing cytokine production (e.g., TNF-α, IL-1β, IL-6) via transcriptional downregulation of iNOS and COX-2 .

- Modulating lipid metabolism through AMPK activation, lowering hepatic cholesterol and triglycerides in C57BL/6J mice .

Table 3: Anti-inflammatory Effects in LPS-Induced Microglia

| Parameter | LPS Group | This compound (10 μM) |

|---|---|---|

| TNF-α (pg/mL) | 245.6 ± 18.5 | 128.3 ± 12.1*** |

| IL-6 (pg/mL) | 189.2 ± 15.3 | 93.4 ± 10.5*** |

| iNOS mRNA (fold change) | 3.8 ± 0.4 | 1.6 ± 0.3** |

Chemical Stability and Reactivity

This compound undergoes:

- Oxidation with reagents like H₂O₂, altering its yellow pigment properties.

- Reduction via NaBH₄ or LiAlH₄, forming derivatives with modified functional groups.

- Substitution reactions involving nucleophiles (e.g., amines) under basic conditions.

Pharmacokinetic and Environmental Factors

Scientific Research Applications

Biological Activities of Monascin

This compound exhibits a range of biological activities that make it valuable in both food preservation and therapeutic applications:

- Antioxidant Properties : Monascin enhances the activity of antioxidant enzymes in the liver, which helps mitigate oxidative stress and liver damage caused by alcohol consumption .

- Anti-inflammatory Effects : Studies indicate that Monascin can reduce the expression of inflammation-related factors, contributing to its potential in treating inflammatory diseases .

- Antibacterial Activity : Research has shown that Monascin possesses strong inhibitory effects against various bacteria, including Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects on Escherichia coli and Aspergillus niger . This property supports its use as a natural preservative in food products.

Extraction Methods

The extraction of this compound is crucial for its application. Various methods have been explored:

- Ethanol Extraction : The optimal extraction method involves using 70% ethanol, which achieves the highest yield of Monascin at 75.68% . This method is favored due to its efficiency and effectiveness in isolating the compound from red kojic rice.

Therapeutic Applications

This compound's therapeutic potential has been investigated in several studies:

- Cardiovascular Health : this compound has been identified as a potential agent for preventing cardiovascular diseases by regulating lipid metabolism and reducing hyperlipidemia . Its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist further supports its application in managing metabolic disorders.

- Liver Protection : In vitro studies demonstrate that Monascin can protect liver cells from ethanol-induced damage, suggesting its role in treating fatty liver disease and other liver-related conditions .

Case Studies

Several case studies illustrate the applications of this compound:

- Food Industry : The use of Monascus pigments, including Monascin, as natural colorants and preservatives has been documented for centuries. Their stability under various conditions (light, heat, pH) makes them suitable for food applications .

- Clinical Research : A study highlighted that this compound could prevent or ameliorate conditions such as diabetes and obesity by modulating lipid profiles and enhancing metabolic health .

Summary Table of Applications

Mechanism of Action

Monascin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Hypolipidemic Activity: this compound inhibits hydroxymethylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis, leading to reduced cholesterol levels.

Anticancer Activity: this compound acts as an antineoplastic agent by inhibiting the proliferation of cancer cells and inducing apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Monascin vs. Ankaflavin

This compound (C21H26O5; m/z 359) and Ankaflavin (C23H30O5; m/z 387) are structurally homologous azaphilones, differing by a C2H4 group in their side chains (Table 1). This minor structural variation arises from differences in fatty acid substitution during biosynthesis . Their similar chromogenic cores allow interchangeable quantification methods, such as using this compound’s calibration curve for Ankaflavin analysis .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | UV-Vis λmax (nm) |

|---|---|---|---|---|

| This compound | C21H26O5 | 358.43 | Methyl side chain | 390, 465 |

| Ankaflavin | C23H30O5 | 386.48 | Ethyl side chain | 390, 465 |

| Monacolin K | C24H36O5 | 404.54 | β-hydroxy-lactone | N/A |

This compound vs. Monacolin K

Monacolin K, a statin, shares the Monascus origin but belongs to the polyketide lactone class. Unlike this compound, it inhibits HMG-CoA reductase to lower cholesterol, whereas this compound and Ankaflavin act via PPAR-γ/Nrf-2 pathways . Structurally, Monacolin K lacks the azaphilone core, rendering distinct physicochemical and bioactive profiles.

Functional Comparison of Bioactivities

Anti-Inflammatory Effects

Both this compound and Ankaflavin suppress pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide (NO) in LPS-induced microglial cells by inhibiting NF-κB nuclear translocation and iNOS expression . This compound additionally downregulates COX-2 and p38 MAPK signaling, showing broader anti-inflammatory scope than Ankaflavin, which primarily targets PPAR-γ .

Table 2: Anti-Inflammatory IC50 Values

| Compound | IL-6 Inhibition (μM) | TNF-α Inhibition (μM) | NO Reduction (μM) |

|---|---|---|---|

| This compound | 7.2 ± 0.8 | 6.5 ± 0.7 | 8.1 ± 1.2 |

| Ankaflavin | 9.4 ± 1.1 | 8.3 ± 0.9 | 9.6 ± 1.5 |

Lipid-Lowering and Metabolic Benefits

This compound and Ankaflavin outperform Monacolin K in reducing serum triglycerides (TG) and total cholesterol (TC) in murine models. Their dual activation of PPAR-γ and AMPK enhances fatty acid oxidation and suppresses lipogenesis, offering superior efficacy in metabolic syndrome .

Antimicrobial Activity

coli or Bacillus subtilis . Ankaflavin’s antimicrobial properties remain less documented, suggesting structural side-chain differences may influence target specificity.

Table 3: Key Industrial Parameters

| Parameter | This compound | Ankaflavin | Monacolin K |

|---|---|---|---|

| Optimal Ethanol | 70% | 60–80% | N/A |

| Fermentation pH | 5.5–6.5 | 5.5–6.5 | 3.0–4.0 |

| Citrinin Risk | Moderate | Moderate | Low |

Biological Activity

Monascin, a yellow pigment produced by the fermentation of Monascus spp., particularly Monascus purpureus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a polyketide compound known for its vibrant yellow color and is widely used in the food industry as a natural colorant. Beyond its aesthetic applications, this compound has been shown to possess various health benefits, including anti-inflammatory, antioxidant, antibacterial, and anti-obesity effects.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that it suppresses inflammation by regulating PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) and inhibiting JNK (c-Jun N-terminal kinase) pathways in THP-1 monocytes . This mechanism suggests its potential in managing inflammatory diseases.

2. Antidiabetic Properties

Research indicates that this compound has antidiabetic effects. It has been shown to inhibit IL-1β-induced catabolism in mouse chondrocytes, potentially ameliorating osteoarthritis symptoms related to diabetes . Furthermore, it may enhance insulin sensitivity and glucose uptake in muscle cells.

3. Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. Studies have reported its effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural preservative in food products .

4. Anti-Obesity Effects

This compound has been linked to anti-obesity effects by suppressing lipogenesis and differentiation of adipocytes in obese rats fed a high-fat diet . This suggests that this compound could be beneficial in weight management strategies.

Case Studies and Experimental Data

A comparative study involving rats induced with streptozotocin-nicotinamide (STZ-NA) highlighted the protective effects of this compound on liver and kidney tissues. The administration of this compound at varying doses (0.31 mg/kg b.w./day and 0.62 mg/kg b.w./day) resulted in significant reductions in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α compared to control groups .

| Dosage Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 150 ± 10 | 120 ± 15 | 200 ± 20 |

| MS-1X (0.31 mg) | 90 ± 5 | 70 ± 10 | 110 ± 15 |

| MS-2X (0.62 mg) | 60 ± 5 | 50 ± 5 | 80 ± 10 |

Data presented as means ± SD (n = 8). Mean values with different letters are significantly different (p < 0.05).

This compound's biological activities can be attributed to its ability to modulate various signaling pathways:

- PPAR-γ Activation : Enhances insulin sensitivity and reduces inflammation.

- JNK Inhibition : Reduces stress-induced apoptosis in cells.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Monascin’s anti-inflammatory effects, and how are these pathways experimentally validated?

this compound inhibits the NF-κB/p65 pathway, reducing phosphorylation and nuclear translocation of NF-κB, thereby suppressing pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and nitric oxide (NO) in lipopolysaccharide-induced BV-2 microglial cells. Key experimental methods include:

- Western blotting to assess NF-κB phosphorylation.

- Immunofluorescence to track nuclear translocation.

- ELISA/qPCR to quantify cytokine production and gene expression .

Q. Which experimental models are used to evaluate this compound’s neuroprotective properties, and what endpoints are measured?

Rodent models of Parkinson’s disease (e.g., rhodamine-induced neurotoxicity) are employed, with endpoints including:

- Behavioral assays (e.g., rotarod, open-field tests).

- HPLC to measure dopamine levels in striatal tissues.

- Immunohistochemistry to assess neuronal survival and glial activation .

Q. How is this compound isolated and quantified from Monascus fermentation products, and what challenges arise in purification?

this compound is extracted via solvent-based methods (e.g., ethanol or methanol) and quantified using HPLC-MS/MS . Challenges include:

- Co-elution with structurally similar pigments (e.g., ankaflavin).

- Optimization of fermentation conditions (e.g., substrate selection; sweet potato vs. rice enhances yield) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations resolve structural stability discrepancies between this compound and reference compounds like Entecavir?

MD simulations (e.g., using GROMACS) reveal this compound’s lower average RMSD (2.1 Å vs. Entecavir’s 2.5 Å), indicating superior structural stability. Key steps:

- Docking studies to predict binding affinity (e.g., with viral hepatitis protein PHE103).

- Trajectory analysis to monitor amino acid interactions (e.g., PRO25 stability in ligand-binding pockets) .

Table 1: Stability and Binding Metrics of this compound vs. Entecavir

| Compound | RMSD (Å) | Key Binding Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | 2.1 | PHE103, PRO25 | -8.2 |

| Entecavir | 2.5 | ASN128, TYR131 | -7.6 |

Q. What methodological strategies address contradictions in this compound’s efficacy between in vitro and in vivo cancer models?

Discrepancies often arise from bioavailability and metabolic differences. Approaches include:

- Pharmacokinetic profiling (e.g., LC-MS to measure plasma half-life).

- 3D tumor spheroid models to bridge in vitro-in vivo gaps.

- Dose-response meta-analysis to harmonize data across studies .

Q. How can researchers optimize experimental designs to validate this compound’s dual agonism of PPARγ and Nrf2 pathways?

Robust validation requires:

- Gene knockout models (e.g., PPARγ⁻/⁻ or Nrf2⁻/⁻ mice) to isolate pathway contributions.

- ChIP-seq to confirm transcriptional activation of downstream targets (e.g., HO-1, GST).

- Dose-escalation studies to identify synergistic vs. antagonistic effects .

Q. Methodological and Reproducibility Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

- Mixed-effects models to account for inter-subject variability.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Power analysis to determine sample sizes for rare outcomes (e.g., metastasis inhibition) .

Q. How should researchers address ethical and reproducibility challenges in this compound studies involving animal models?

- Follow ARRIVE guidelines for transparent reporting.

- Include positive controls (e.g., dexamethasone for anti-inflammatory assays).

- Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Q. Data Interpretation and Reporting Standards

Q. What are common pitfalls in interpreting this compound’s antioxidant vs. pro-oxidant effects, and how can they be mitigated?

- Redox-sensitive probes (e.g., DCFH-DA) may yield false positives due to auto-oxidation.

- Validate findings with electron paramagnetic resonance (EPR) to directly measure free radical scavenging .

Q. How should conflicting findings about this compound’s cytotoxicity in adherent vs. suspended cancer cells be resolved?

Properties

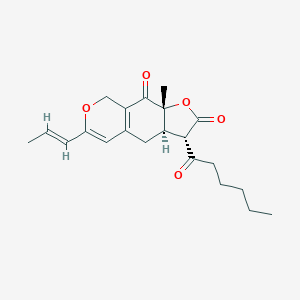

IUPAC Name |

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNHBAFFJINCK-RVEJDSBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944127 | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21516-68-7 | |

| Record name | Monascin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monascin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.